molecular formula C4H9NO B12272970 (2R)-2-methylazetidin-3-ol

(2R)-2-methylazetidin-3-ol

Cat. No.: B12272970
M. Wt: 87.12 g/mol
InChI Key: QIFJASJJDSEUFV-SYPWQXSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-methylazetidin-3-ol: is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylazetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of ®-2-amino-1-propanol with a suitable electrophile can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of chiral catalysts or auxiliaries can also be employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methylazetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (2R)-2-methylazetidin-3-one.

    Reduction: Formation of (2R)-2-methylazetidin-3-amine.

    Substitution: Formation of (2R)-2-methylazetidin-3-halides or other substituted derivatives.

Scientific Research Applications

Chemistry: (2R)-2-methylazetidin-3-ol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    (2S)-2-methylazetidin-3-ol: The enantiomer of (2R)-2-methylazetidin-3-ol, with different stereochemistry.

    (2R)-2-ethylazetidin-3-ol: A similar compound with an ethyl group instead of a methyl group.

    (2R)-2-methylazetidin-3-one: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azetidine ring. This combination of features makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(2R)-2-methylazetidin-3-ol

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m1/s1

InChI Key

QIFJASJJDSEUFV-SYPWQXSBSA-N

Isomeric SMILES

C[C@@H]1C(CN1)O

Canonical SMILES

CC1C(CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.